4-(tert-Butoxymethyl)benzoic acid

Catalog No.
S1898673
CAS No.
34224-31-2
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butoxymethyl)benzoic acid

CAS Number

34224-31-2

Product Name

4-(tert-Butoxymethyl)benzoic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]benzoic acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

HXNWRKOKHLXUQN-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O

4-(tert-Butoxymethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a tert-butoxymethyl group attached to the benzene ring. Its molecular formula is C12H16O3C_{12}H_{16}O_3, and it has a molecular weight of approximately 208.25 g/mol. The compound features a benzoic acid structure with a tert-butyl group, which contributes to its unique properties, including solubility and reactivity in various chemical environments .

  • Organic Synthesis

    The presence of a carboxylic acid group (COOH) indicates 4-(tert-Butoxymethyl)benzoic acid's potential as a building block in organic synthesis. The tert-butoxymethyl group (C(CH3)3OCH2-) can act as a protecting group for the nearby alcohol functionality, allowing for further chemical modifications without affecting that specific site. Once the desired modifications are complete, the tert-butoxymethyl group can be cleaved to reveal the free alcohol.

  • Material Science

    The aromatic ring structure and the functional groups in 4-(tert-Butoxymethyl)benzoic acid suggest its potential use as a precursor in the development of new materials. The carboxylic acid group can participate in polymerization reactions, while the tert-butoxymethyl group can influence properties like solubility and stability depending on the final material design.

  • Medicinal Chemistry

    While there's no documented use of 4-(tert-Butoxymethyl)benzoic acid itself in medicinal chemistry, its structural similarity to known bioactive molecules like Tamoxifen (a drug used to treat breast cancer) might inspire further research. By modifying the structure of 4-(tert-Butoxymethyl)benzoic acid, scientists might develop novel molecules with potential therapeutic applications [].

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, yielding an alkane derivative.
  • Nucleophilic Substitution: The tert-butoxymethyl group can undergo substitution reactions, making it useful in organic synthesis.

These reactions highlight its versatility as a building block in organic chemistry.

Several methods have been proposed for synthesizing 4-(tert-Butoxymethyl)benzoic acid:

  • Direct Alkylation: A common method involves the alkylation of benzoic acid derivatives using tert-butyl bromide or similar reagents in the presence of a base.
  • Esterification: The reaction of benzoic acid with tert-butanol under acidic conditions can yield the desired product.
  • Functional Group Transformation: Starting from 4-chloromethylbenzoic acid, various transformations can lead to the formation of 4-(tert-Butoxymethyl)benzoic acid through nucleophilic substitution reactions .

4-(tert-Butoxymethyl)benzoic acid finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in polymer chemistry due to their thermal stability and solubility properties.
  • Research: Employed in proteomics and biochemical studies as a reagent or standard .

Interaction studies involving 4-(tert-Butoxymethyl)benzoic acid primarily focus on its reactivity with other chemical entities. For instance, its ability to form esters or participate in nucleophilic substitutions can be investigated through kinetic studies. Additionally, its interactions with biological molecules may be explored to assess potential therapeutic effects or toxicity .

Several compounds share structural similarities with 4-(tert-Butoxymethyl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-tert-Butylbenzoic AcidC11H14O2C_{11}H_{14}O_2Lacks the tert-butoxymethyl group; simpler structure.
4-(tert-Butoxy)benzoic AcidC12H16O3C_{12}H_{16}O_3Similar functional groups but different substituents.
4-Chloromethylbenzoic AcidC9H9ClO2C_{9}H_{9}ClO_2Contains chlorine; more reactive towards nucleophiles.

These comparisons illustrate how 4-(tert-Butoxymethyl)benzoic acid's unique tert-butoxymethyl group influences its chemical behavior and potential applications.

XLogP3

2.5

Wikipedia

4-(tert-Butoxymethyl)benzoic acid

Dates

Modify: 2023-08-16

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